

Application Note: Functionalization of Gold Nanoparticles with Dimethylamino-Carboxyl Linkers

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 3-[2-(Dimethylamino)ethoxy]propanoic acid |
| CAS No.: | 933720-09-3 |
| Cat. No.: | B3307684 |

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Abstract

This guide outlines the protocol for engineering gold nanoparticles (AuNPs) with a mixed-charge surface using N,N-Dimethyl-L-Cysteine (DMC) or equivalent dimethylamino-carboxyl heterobifunctional linkers. Unlike standard citrate or PEG-COOH surfaces, this functionalization imparts zwitterionic characteristics, significantly reducing non-specific protein adsorption (fouling) while maintaining pH-switchable electrostatic properties. This surface chemistry is particularly valuable for intracellular delivery vectors where endosomal escape (proton sponge effect) and subsequent cytosolic stability are required.

Introduction & Mechanism

The "Dimethylamino-Carboxyl" motif represents a class of ligands containing three functional components:

- Thiol/Disulfide Anchor: For strong covalent attachment to the Au surface (Au-S bond, ~45 kcal/mol).
- Dimethylamino Group (): A weak base (pKa ~9.5–10.5). It is protonated and cationic at physiological pH (7.4) and acidic pH.
- Carboxyl Group (): A weak acid (pKa ~2–4). It is deprotonated and anionic at physiological pH.

Mechanistic Advantage

At pH 7.4, the surface is zwitterionic (containing both

and

), which mimics the cell membrane surface (e.g., phosphatidylcholine), drastically extending circulation half-life by evading the Reticuloendothelial System (RES).

- Acidic pH (Lysosome/Endosome): The carboxyl groups protonate, leaving a net positive charge from the dimethylamines. This facilitates interaction with endosomal membranes and potential rupture (endosomal escape).
- Conjugation Versatility: The carboxyl group remains available for EDC/NHS coupling to antibodies or aptamers without neutralizing the dimethylamino functionality if spaced correctly.

Materials & Equipment

Reagents

- Gold (III) Chloride Trihydrate (): 99.9% trace metals basis.
- Sodium Citrate Dihydrate: Reducing and capping agent.

- Target Ligand: N,N-Dimethyl-L-Cysteine (DMC) (CAS: 14489-35-1) or 4-(Dimethylamino)butyric acid (requires cysteamine pre-functionalization). Note: This protocol uses DMC as the direct thiol-linker model.
- Buffer Systems:
 - Coupling Buffer: 10 mM Phosphate Buffer, pH 7.4.
 - Washing Buffer: 10 mM MES, pH 5.5 (prevents premature crosslinking).
- Purification: Amicon Ultra-15 Centrifugal Filters (30 kDa or 50 kDa MWCO).

Equipment

- UV-Vis Spectrophotometer (Spectral range: 400–800 nm).
- Dynamic Light Scattering (DLS) & Zeta Potential Analyzer.
- Transmission Electron Microscope (TEM) (Optional for core sizing).^[1]
- Temperature-controlled magnetic stirrer.

Experimental Protocol

Phase 1: Synthesis of Citrate-Capped AuNPs (Core Synthesis)

Method: Modified Turkevich-Frens Protocol

- Preparation: Clean all glassware with Aqua Regia (3:1 HCl: HNO_3), rinse thoroughly with deionized water, and dry.
- Boiling: Bring 100 mL of 1 mM HAuCl_4 solution to a rolling boil under vigorous stirring.
- Reduction: Rapidly add 10 mL of 38.8 mM Sodium Citrate solution.
- Reaction: The solution will change color from pale yellow

colorless

dark blue/black

deep wine red.

- Annealing: Continue boiling for 15 minutes to complete the reaction. Remove from heat and stir until cooled to room temperature.
- QC Check: Measure
 - . Expected: 520 ± 2 nm for ~13 nm particles.

Phase 2: Functionalization with Dimethylamino-Carboxyl Linker (Ligand Exchange)

Rationale: Thiol-for-citrate exchange is thermodynamically favorable but must be controlled to prevent aggregation due to rapid surface charge changes.

- Ligand Preparation: Dissolve N,N-Dimethyl-L-Cysteine (DMC) in deionized water to a concentration of 10 mM. Adjust pH to ~8.0 using 0.1 M NaOH to ensure the thiol is deprotonated (thiolate form binds faster).
- Ratio Calculation: A typical 13 nm AuNP has ~3.5 surface atoms/
 - . Use a 500:1 molar excess of Ligand-to-AuNP to ensure full monolayer coverage.
- Exchange Reaction:
 - Add the calculated volume of DMC solution dropwise to the AuNP solution under rapid stirring.
 - Critical Step: Add Tween-20 to a final concentration of 0.05% (v/v) before adding the ligand if the AuNPs show signs of instability (color shift to purple). The surfactant stabilizes the core during the transition from electrostatic (citrate) to steric/zwitterionic stabilization.
- Incubation: Stir at room temperature for 12–24 hours in the dark.
- Purification (Crucial):

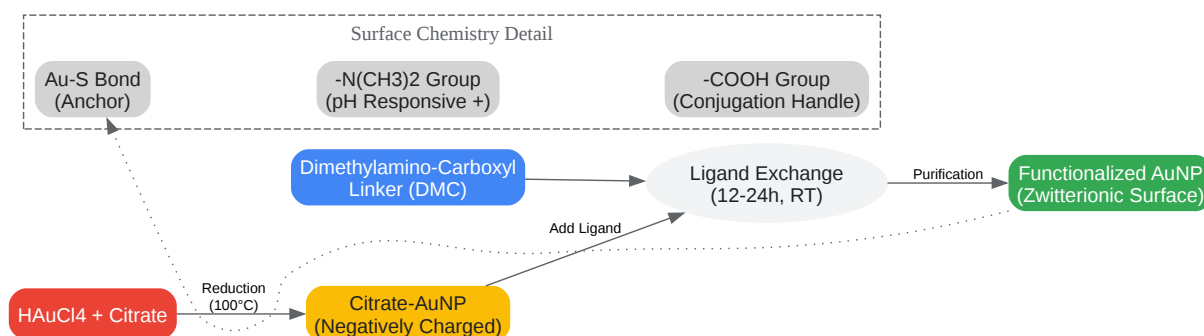
- Transfer solution to Amicon Ultra-15 filters (30 kDa MWCO).
- Centrifuge at 4,000 x g for 15 minutes.
- Discard flow-through (contains excess ligand and displaced citrate).
- Resuspend the concentrate in 10 mM Phosphate Buffer (pH 7.4).
- Repeat wash 3 times.[1][2]

Phase 3: Characterization & Validation[2]

| Parameter | Technique | Expected Result (Functionalized) | Interpretation |
|-------------------|----------------|----------------------------------|--|
| LSPR Peak | UV-Vis | 522–525 nm | ~2–5 nm Red shift indicates successful ligand attachment (change in local refractive index). |
| Hydrodynamic Size | DLS | 15–20 nm | Slight increase from core (~13 nm) due to ligand shell and hydration layer. |
| Surface Charge | Zeta Potential | -5 to -15 mV (at pH 7.4) | Less negative than Citrate-AuNPs (-35 mV). Indicates zwitterionic shielding. |
| pH Responsiveness | Zeta Titration | +20 mV (pH 4) -20 mV (pH 9) | Pass/Fail Criteria. Must show charge reversal crossing the isoelectric point (pI). |

Mechanism of Action & Workflow Visualization

The following diagram illustrates the synthesis pathway and the resulting surface chemistry. The "Zwitterionic Shield" is the key feature provided by the dimethylamino-carboxyl pair.



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Caption: Workflow from citrate reduction to zwitterionic functionalization. The final surface presents both dimethylamino and carboxyl motifs.

Troubleshooting & Optimization

Aggregation Control

If particles aggregate (solution turns blue/purple) during ligand addition:

- Pre-stabilization: Add 0.05% Tween-20 to the AuNP solution prior to functionalization.
- Stepwise Addition: Add the ligand in 5 aliquots over 1 hour rather than all at once.
- pH Adjustment: Ensure the reaction pH is near the pI of the ligand (~pH 6.0 for DMC) to minimize electrostatic repulsion between the incoming ligand and the citrate layer, or adjust to pH 8 to maximize thiolate formation.

Confirmation of Dimethylamino Activity

To verify the dimethylamino group is active and accessible:

- Acid Titration: Lower the pH to 4.0. The Zeta potential should shift significantly positive (e.g., from -10 mV to +15 mV) as the tertiary amines protonate. If the potential remains negative, the ligand density may be too low, or the carboxyls are dominating the surface charge.

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